(1E)-2-(bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]propan-2-ol
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Overview
Description
2-BICYCLO[221]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL is a complex organic compound with a unique structure that combines bicyclic, morpholino, nitro, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclo[2.2.1]hept-5-en-2-yl moiety: This can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Introduction of the benzofuran ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the morpholino group: This can be done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the morpholino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1-[3-MORPHOLINO-5-NITRO-1-BENZOFURAN-2(3H)-YLIDEN]-2-PROPANOL: shares similarities with other bicyclic compounds and benzofuran derivatives.
Uniqueness
Structural Complexity: The combination of bicyclic, morpholino, nitro, and benzofuran moieties in a single molecule is unique.
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(1E)-2-(2-bicyclo[2.2.1]hept-5-enyl)-1-(3-morpholin-4-yl-5-nitro-3H-1-benzofuran-2-ylidene)propan-2-ol |
InChI |
InChI=1S/C22H26N2O5/c1-22(25,18-11-14-2-3-15(18)10-14)13-20-21(23-6-8-28-9-7-23)17-12-16(24(26)27)4-5-19(17)29-20/h2-5,12-15,18,21,25H,6-11H2,1H3/b20-13+ |
InChI Key |
PSHLMLNENHNYFX-DEDYPNTBSA-N |
Isomeric SMILES |
CC(/C=C/1\C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCOCC3)(C4CC5CC4C=C5)O |
Canonical SMILES |
CC(C=C1C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCOCC3)(C4CC5CC4C=C5)O |
Origin of Product |
United States |
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